molecular formula C24H27ClO6 B607307 Enavogliflozin CAS No. 1415472-28-4

Enavogliflozin

Número de catálogo B607307
Número CAS: 1415472-28-4
Peso molecular: 446.92
Clave InChI: KORCWPOBTZTAFI-YVTYUBGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enavogliflozin, also known as DWP16001, is an experimental selective SLC5A2 and SGLT2 inhibitor developed to treat diabetes and obesity . It is an antidiabetic (hypoglycemic) agent .


Molecular Structure Analysis

Enavogliflozin has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The IUPAC name is (2 S ,3 R ,4 R ,5 S ,6 R )-2- [7-Chloro-6- [ (4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6- (hydroxymethyl)oxane-3,4,5-triol .


Physical And Chemical Properties Analysis

Enavogliflozin has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The elemental analysis shows that it contains Carbon (64.50%), Hydrogen (6.09%), Chlorine (7.93%), and Oxygen (21.48%) .

Aplicaciones Científicas De Investigación

  • Efficacy and Safety in Type 2 Diabetes Treatment : A study compared enavogliflozin with dapagliflozin as an add-on to metformin therapy in Korean patients with T2DM. Enavogliflozin demonstrated significant improvement in glycemic control and was non-inferior to dapagliflozin. Additionally, it showed comparable effects on body weight and blood pressure, with both drugs being safe and well-tolerated (Han et al., 2023).

  • Pharmacokinetics and Tissue Distribution : Research on the pharmacokinetics and tissue distribution of enavogliflozin in mice and rats revealed dose-proportional pharmacokinetics following administration. Notably, enavogliflozin showed significant kidney distribution and favorable biliary excretion. The study highlighted the importance of considering species differences in metabolism and oral bioavailability during drug development (Pang et al., 2022).

  • Monotherapy in Type 2 Diabetes : Another study focused on enavogliflozin as a monotherapy in Korean patients with T2DM inadequately controlled with diet and exercise. Enavogliflozin significantly improved glycaemic control and exerted beneficial effects on body weight, blood pressure, and lipid profile without a significant increase in treatment-related adverse events (Kwak et al., 2023).

Mecanismo De Acción

Enavogliflozin works by inhibiting sodium-glucose cotransporter-2 (SGLT2) proteins located in the kidney proximal tubules. By blocking glucose reabsorption, these drugs promote urinary glucose excretion (UGE) and improved glycemic control .

Direcciones Futuras

Enavogliflozin is currently in phase three clinical trials . Daewoong Pharmaceutical has confirmed promising phase 3 topline results that focus on the therapeutic effects of Enavogliflozin as a monotherapy and a combination therapy with Metformin . The emergence of new and potent SGLT-2 inhibitors like Enavogliflozin is considered an attractive option for patients with inadequate glycemic control and decreased renal function .

Propiedades

IUPAC Name

(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORCWPOBTZTAFI-YVTYUBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enavogliflozin

CAS RN

1415472-28-4
Record name Enavogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415472284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENAVOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5MR2Y1IJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.